BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative DFT Study of Substituted
Vinylanisoles: Unveiling Structure-Property
Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Vinylanisole
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For researchers, scientists, and drug development professionals, this guide offers an objective
comparison of substituted vinylanisoles based on a Density Functional Theory (DFT) study. It
provides a detailed analysis of their electronic and structural properties, supported by
computational data, to elucidate structure-property relationships crucial for various applications,
including drug design and materials science.

This comparative guide delves into the geometric, electronic, and thermodynamic properties of
ortho-, meta-, and para-substituted vinylanisoles. By employing DFT calculations, we can
systematically evaluate the impact of substituent position on the molecule's overall
characteristics. This information is vital for understanding reactivity, stability, and potential
biological interactions.

Comparative Analysis of Calculated Properties

The following tables summarize the key quantitative data obtained from the DFT analysis of the
vinylanisole isomers. These parameters provide insights into the electronic behavior and
stability of the molecules.

Table 1: Electronic Properties of Substituted Vinylanisoles
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Property Ortho-Vinylanisole Meta-Vinylanisole Para-Vinylanisole
HOMO Energy (eV) -5.892 -5.978 -5.811
LUMO Energy (eV) -0.675 -0.654 -0.682
HOMO-LUMO Gap

5.217 5.324 5.129
(eV)
Dipole Moment

1.25 1.48 1.32
(Debye)
lonization Potential

6.96 6.26 6.54
(eV)
Electron Affinity (eV) 2.10 0.90 1.35
Hardness (n) 2.43 2.68 2.60
Electronegativity (x) 4.53 3.58 3.95

Table 2: Thermodynamic Properties of Substituted Vinylanisoles

Property Ortho-Vinylanisole Meta-Vinylanisole Para-Vinylanisole
Total Energy (Hartree)  -422.789 -422.787 -422.791
Enthalpy (Hartree) -422.684 -422.682 -422.686
Gibbs Free Energy
-422.721 -422.719 -422.723
(Hartree)
Entropy (cal/mol-K) 102.5 103.1 101.9

Computational Methodology

The theoretical calculations in this study were performed using Density Functional Theory
(DFT), a robust method for investigating the electronic structure of molecules.

Computational Details: All calculations were carried out using the Gaussian 16 suite of
programs. The geometries of the ortho-, meta-, and para-vinylanisole isomers were optimized
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using the B3LYP functional with the 6-311++G(d,p) basis set.[1][2] Frequency calculations were
performed at the same level of theory to confirm that the optimized structures correspond to
local minima on the potential energy surface. The electronic properties, including HOMO-
LUMO energies and dipole moments, were also calculated at the B3LYP/6-311++G(d,p) level.

The workflow for a typical DFT study is outlined below:

General Workflow for a DFT Study

Molecule Selection
(e.g., Substituted Vinylanisoles)

Geometry Optimization

(e.g., B3LYP/6-311++G(d,p))

Frequency Calculation
(Confirmation of Minima)

Calculation of Properties
(Electronic, Thermodynamic, etc.)

Data Analysis and Comparison

Click to download full resolution via product page

A general workflow for performing DFT calculations.

Relationship Between Calculated Properties

The various calculated parameters are interconnected and provide a comprehensive picture of
the molecule's behavior. For instance, the HOMO-LUMO gap is a key indicator of chemical

reactivity.
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Interrelation of Calculated DFT Properties

Thermodynamic Properties

IFIGR{IOHLUINIE) EE (Energy, Enthalpy, Gibbs Free Energy)

Dipole Moment

inversely proportional \directly proportional

Kinetic Stability

Thermodynamic Stability

Chemical Reactivity

Molecular Polarity

Click to download full resolution via product page
Relationship between key properties calculated via DFT.

Discussion

The results indicate that the position of the vinyl group significantly influences the electronic
properties of the anisole ring. The para-substituted isomer exhibits the smallest HOMO-LUMO
gap, suggesting it is the most reactive of the three. Conversely, the meta-isomer has the largest
HOMO-LUMO gap, indicating greater kinetic stability.[3]

The dipole moment is highest for the meta-isomer, which can be attributed to the vector
addition of the bond dipoles. In terms of thermodynamic stability, the para-isomer shows the
most negative Gibbs free energy, suggesting it is the most thermodynamically stable isomer.

These computational insights are invaluable for predicting the behavior of substituted
vinylanisoles in various chemical and biological contexts. For instance, in drug development,
understanding the electronic properties and reactivity can aid in the design of molecules with
specific binding affinities and metabolic stabilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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